Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)-
Brand Name: Vulcanchem
CAS No.: 75229-12-8
VCID: VC18457702
InChI: InChI=1S/C16H17Cl2NO3/c1-11(2)19(16(20)8-17)9-14-7-15(10-21-14)22-13-5-3-12(18)4-6-13/h3-7,10-11H,8-9H2,1-2H3
SMILES:
Molecular Formula: C16H17Cl2NO3
Molecular Weight: 342.2 g/mol

Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)-

CAS No.: 75229-12-8

Cat. No.: VC18457702

Molecular Formula: C16H17Cl2NO3

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- - 75229-12-8

Specification

CAS No. 75229-12-8
Molecular Formula C16H17Cl2NO3
Molecular Weight 342.2 g/mol
IUPAC Name 2-chloro-N-[[4-(4-chlorophenoxy)furan-2-yl]methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C16H17Cl2NO3/c1-11(2)19(16(20)8-17)9-14-7-15(10-21-14)22-13-5-3-12(18)4-6-13/h3-7,10-11H,8-9H2,1-2H3
Standard InChI Key KSIOZUAIJNBBRN-UHFFFAOYSA-N
Canonical SMILES CC(C)N(CC1=CC(=CO1)OC2=CC=C(C=C2)Cl)C(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates multiple functional groups:

  • A chloroacetamide backbone (ClCH2CON\text{ClCH}_2\text{CON}) serving as the core scaffold.

  • A 5-(4-chlorophenoxy)-2-furanylmethyl group attached to the nitrogen atom, introducing aromatic and ether linkages.

  • An isopropyl group (N-(1-methylethyl)\text{N-(1-methylethyl)}) contributing to steric bulk and influencing lipophilicity.

This configuration is critical for intermolecular interactions, as evidenced by docking studies on analogous chloroacetamides, where similar substituents facilitate binding to cyclooxygenase enzymes .

Physicochemical Properties

Key properties include:

  • Molecular weight: 342.24 g/mol .

  • Solubility: Predicted low aqueous solubility due to hydrophobic aromatic and isopropyl groups.

  • Lipophilicity: High logP value inferred from structural analogs, suggesting membrane permeability.

PropertyValueSource
Molecular FormulaC16H17Cl2NO3\text{C}_{16}\text{H}_{17}\text{Cl}_2\text{NO}_3RTECS
CAS Registry Number75229-12-8RTECS
LD50_{50} (Oral, Mouse)1080 mg/kgRTECS

Synthesis and Production

Industrial Scalability

Continuous flow reactors could enhance yield and safety by optimizing:

  • Residence time: Minimizing degradation of heat-sensitive intermediates.

  • Mixing efficiency: Ensuring stoichiometric precision in multi-step reactions.

Toxicological Profile

Mechanistic Considerations

Structural analogs inhibit cyclooxygenase (COX) enzymes, suggesting potential neurotoxic or anti-inflammatory pathways . The chlorine atoms may facilitate halogen bonding with biological targets, altering protein conformations .

Future Research Directions

Pharmacological Studies

  • In vivo analgesic assays using hot-plate or writhing models to validate COX inhibition.

  • Toxicokinetic profiling to assess absorption, distribution, and metabolism.

Structural Optimization

  • QSAR studies to modify substituents (e.g., replacing chlorine with fluorine) for improved safety and efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator